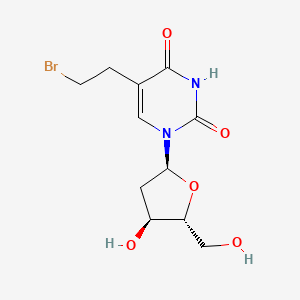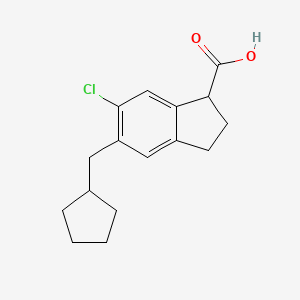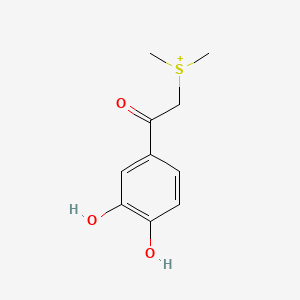
2,4-Diméthylolphénol
Vue d'ensemble
Description
2,4-Dimethylol phenol, also known as 4-Hydroxy-1,3-benzenedimethanol, is an organic compound with the molecular formula C8H10O3. It is a derivative of phenol, characterized by the presence of two hydroxymethyl groups at the 2 and 4 positions on the benzene ring. This compound is of significant interest in various scientific and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
2,4-Dimethylol phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of resins, adhesives, and coatings due to its ability to form cross-linked polymer networks.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylol phenol typically involves the reaction of phenol with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which subsequently undergoes further hydroxymethylation to yield the final product. The reaction conditions, such as temperature, pH, and the molar ratio of reactants, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 2,4-Dimethylol phenol is often carried out in large-scale reactors with precise control over reaction parameters. The process involves continuous monitoring of temperature and pH to ensure optimal reaction conditions. The product is then purified through various techniques such as distillation, crystallization, or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethylol phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2,4-dimethylphenol.
Substitution: The hydroxyl group on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: 2,4-Diformylphenol or 2,4-dicarboxyphenol.
Reduction: 2,4-Dimethylphenol.
Substitution: Various substituted phenols depending on the electrophile used.
Mécanisme D'action
The mechanism by which 2,4-Dimethylol phenol exerts its effects is primarily through its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in condensation reactions, leading to the formation of polymeric structures. Additionally, the phenolic hydroxyl group can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylphenol: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.
2,6-Dimethylol phenol: Similar structure but with hydroxymethyl groups at different positions, leading to different reactivity and applications.
4-Hydroxybenzyl alcohol: Contains only one hydroxymethyl group, resulting in different chemical properties.
Uniqueness
2,4-Dimethylol phenol is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and materials with specific properties.
Propriétés
IUPAC Name |
2,4-bis(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,9-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPGWDUYWPMYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183604 | |
| Record name | 2,4-Dimethylol phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2937-60-2 | |
| Record name | 4-Hydroxy-1,3-benzenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2937-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylol phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylol phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-xylene-4,α,α'-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYLOLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2V6A19T77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-Dimethylol phenol a concern in products containing phenol-formaldehyde resins?
A: 2,4-Dimethylol phenol is a known contact sensitizer found in phenol-formaldehyde resins (P-F-R) [, , , ]. This means that exposure to products containing this compound can cause allergic contact dermatitis in sensitized individuals.
Q2: How common is sensitivity to 2,4-Dimethylol phenol in individuals with P-F-R allergy?
A: Research indicates that 2,4-Dimethylol phenol is a strong sensitizer within P-F-R. A study focusing on patients with known P-F-R allergy found that all participants who reacted to at least one methylol phenol tested positive for 2,4-Dimethylol phenol sensitivity []. This suggests a high prevalence of 2,4-Dimethylol phenol sensitivity among those with P-F-R allergies.
Q3: Are there other chemicals that might cause similar allergic reactions in P-F-R sensitive individuals?
A: Yes, several other methylol phenols, dihydroxydiphenyl methanes, and related compounds found in P-F-R can cause contact allergy. Some examples include 2-methylol phenol, 4-methylol phenol, 2,4,6-trimethylol phenol, 3-methylol phenol, and 2,6-dimethylol phenol [, , , , ]. Cross-reactivity between these compounds is also possible, meaning that someone allergic to one may also react to others with similar structures [].
Q4: Can you elaborate on the analytical techniques used to identify and quantify 2,4-Dimethylol phenol in resins?
A: Researchers utilize advanced techniques like high-pressure liquid chromatography (HPLC) to detect and quantify the presence of 2,4-Dimethylol phenol and other sensitizers within various phenol-formaldehyde resins [, ]. This method helps determine the concentration of these compounds, which can vary significantly between different resin types.
Q5: Is there any research on finding alternatives to P-F-R that do not contain 2,4-Dimethylol phenol and similar allergens?
A: While the provided research focuses on identifying and understanding sensitizers within existing P-F-R, it highlights that resins based on paratertiary-butyl phenol do not contain the identified methylol phenol sensitizers []. This information suggests that exploring alternative resin formulations, like those using paratertiary-butyl phenol, might offer a solution to mitigate the risk of contact allergies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















